2-Bromo-5-(trifluoromethyl)benzaldehyde

Cross-Coupling Suzuki-Miyaura Aryl Halide Reactivity

2-Bromo-5-(trifluoromethyl)benzaldehyde is a trifunctional aromatic aldehyde featuring a reactive bromine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 5-position. This substitution pattern, confirmed by spectroscopic and X-ray crystallographic data , provides a unique reactivity profile distinct from chloro, iodo, or regioisomeric bromo analogs.

Molecular Formula C8H4BrF3O
Molecular Weight 253.02 g/mol
CAS No. 102684-91-3
Cat. No. B011636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethyl)benzaldehyde
CAS102684-91-3
Molecular FormulaC8H4BrF3O
Molecular Weight253.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C=O)Br
InChIInChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H
InChIKeyCSOBJYGHQOLWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3): A Strategic Aryl Bromide Intermediate for Cross-Coupling & Pharmaceutical Synthesis


2-Bromo-5-(trifluoromethyl)benzaldehyde is a trifunctional aromatic aldehyde featuring a reactive bromine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 5-position [1]. This substitution pattern, confirmed by spectroscopic and X-ray crystallographic data [2], provides a unique reactivity profile distinct from chloro, iodo, or regioisomeric bromo analogs [3]. The molecule serves as a key building block in medicinal chemistry and agrochemical discovery, enabling modular construction of complex molecular architectures through sequential transformations at the aldehyde and aryl bromide sites.

Why 2-Bromo-5-(trifluoromethyl)benzaldehyde Cannot Be Simply Replaced by Other Aryl Halides or Benzaldehyde Analogs


The ortho-bromo substitution in this compound imparts a distinct steric and electronic environment that fundamentally alters its cross-coupling reactivity and synthetic utility compared to chloro-, iodo-, or meta-substituted analogs [1]. As established in the literature, aryl bromides exhibit superior performance in Suzuki-Miyaura couplings relative to aryl chlorides, requiring lower catalyst loadings and milder conditions [2]. Furthermore, the specific 2,5-disubstitution pattern directs regioselective transformations that differ markedly from 3,5- or 2,4-substituted isomers . Substitution with a different halogen or regioisomer can lead to incomplete conversion, side-product formation, or a requirement for re-optimization of reaction protocols, directly impacting synthetic yield, purity, and scalability.

Quantitative Evidence: Differentiating 2-Bromo-5-(trifluoromethyl)benzaldehyde from In-Class Analogs


Enhanced Suzuki Coupling Efficiency of Aryl Bromides Over Chloro Analogs

The target compound's aryl bromide functionality enables significantly more efficient Suzuki-Miyaura cross-couplings compared to the 2-chloro-5-(trifluoromethyl)benzaldehyde analog. This class-level inference is supported by literature demonstrating that aryl bromides require lower catalyst loadings and milder conditions to achieve comparable or superior yields [1]. For instance, phosphine-free Suzuki couplings of aryl bromides with arylboronic acids proceed in high yields with short reaction times using simple catalyst systems, a protocol that fails or is severely retarded for aryl chlorides [2].

Cross-Coupling Suzuki-Miyaura Aryl Halide Reactivity

Physical Property Differentiation: Density, Refractive Index, and Flash Point

2-Bromo-5-(trifluoromethyl)benzaldehyde possesses distinct physical property values that directly impact material handling and process design. The compound's specific gravity (1.71 at 20°C) and refractive index (1.51) differ measurably from the 2-chloro analog (density 1.435, flash point 89°C) . These differences are not merely academic; they influence solvent miscibility, extraction behavior, and safety classifications (the target compound has a flash point of 98°C) .

Physicochemical Properties Safety Handling

Regioisomeric Purity and Functional Group Orthogonality

The 2,5-disubstitution pattern of this benzaldehyde places the reactive bromine ortho to the aldehyde and meta to the CF3 group. This specific arrangement provides a distinct regioisomeric handle that is not available in the 3-bromo-5-(trifluoromethyl)benzaldehyde isomer (CAS 477535-41-4) . The orthogonality of the aldehyde and aryl bromide functionalities enables sequential, chemoselective transformations without protection/deprotection steps, a key advantage for efficient library synthesis [1].

Regiochemistry Synthetic Utility Modular Synthesis

Purity Specifications and Commercial Availability

Commercial suppliers consistently offer this compound at purities of ≥97-98% (GC), with supporting analytical data (NMR confirmation) . This level of purity and documentation is critical for minimizing batch-to-batch variability in sensitive research and development settings. While some analogs may be available at comparable purity, the combination of high purity with established spectral characterization (FT-Raman, NMR) [1] reduces the need for in-house repurification and characterization.

Procurement Quality Control Supply Chain

Optimal Use Cases for 2-Bromo-5-(trifluoromethyl)benzaldehyde in Medicinal Chemistry & Agrochemical R&D


Modular Synthesis of Biaryl Pharmacophores via Suzuki-Miyaura Coupling

In medicinal chemistry campaigns, the compound serves as an ideal electrophilic partner for diversifying biaryl cores. Its aryl bromide handle enables efficient Suzuki couplings to introduce a wide range of (hetero)aryl boronic acids, capitalizing on the enhanced reactivity of bromides over chlorides to achieve high conversion with minimal catalyst loading [1]. The orthogonal aldehyde can then be used for reductive amination or other transformations, enabling rapid SAR exploration.

Late-Stage Functionalization in Agrochemical Intermediate Production

The presence of a stable CF3 group, known to enhance metabolic stability and lipophilicity in agrochemicals, makes this compound a valuable building block for crop protection agents [1]. The robust aryl bromide handle allows for reliable cross-coupling in the presence of the electron-withdrawing CF3 group, providing access to complex, fluorinated intermediates that are otherwise challenging to synthesize.

Synthesis of Ortho-Functionalized Benzaldehydes via Orthogonal Reactivity

The compound's unique 2,5-disubstitution pattern allows for the selective, sequential functionalization of two adjacent sites on the aromatic ring. The ortho-bromo substituent can be replaced via cross-coupling, while the aldehyde remains intact, enabling the construction of ortho-substituted benzaldehyde derivatives that are valuable in the synthesis of fused heterocycles [2]. This orthogonality eliminates the need for protection/deprotection steps, streamlining synthetic routes.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-characterized spectroscopic properties, including a published Raman spectrum and X-ray crystal structure [3], make it an excellent reference material for developing and validating HPLC, GC, and NMR methods used in the quality control of fluorinated aromatic intermediates.

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